5-Methyl-3-neopentylisoxazole-4-carboxylic acid
Description
5-Methyl-3-neopentylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 5, and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 2. The isoxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which confers stability and reactivity for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-6-8(9(12)13)7(11-14-6)5-10(2,3)4/h5H2,1-4H3,(H,12,13) |
InChI Key |
QJWKYOZBEAIZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid may involve bulk custom synthesis and procurement of raw materials . The process is designed to ensure high yield and purity of the final product, which is essential for its use in research and development.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-neopentylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
5-Methyl-3-neopentylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related isoxazole carboxylic acids, analyzing substituent effects, physical properties, and synthesis methodologies.
Table 1: Structural and Physical Properties of Isoxazole Derivatives
Key Insights
Substituent Effects on Physical Properties :
- Bulky Groups : The neopentyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or ethyl groups) due to steric hindrance .
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) exhibit higher melting points and enhanced intermolecular interactions (e.g., π-stacking) compared to aliphatic derivatives .
- Positional Isomerism : The carboxylic acid group’s position (3 vs. 4 vs. 5) significantly impacts reactivity. For example, 5-methylisoxazole-3-carboxylic acid (mp 168–170°C) is more thermally stable than its positional isomers .
Synthetic Methodologies :
- Multi-component heterocyclizations (e.g., reactions with carbonyl compounds) are common for synthesizing complex isoxazole derivatives, as seen in –5. These methods often yield high-purity products with defined stereochemistry .
- Commercial availability of simpler analogs (e.g., 3-methylisoxazole-5-carboxylic acid) suggests scalable synthetic routes, such as cyclocondensation of β-diketones with hydroxylamine .
Spectroscopic Characterization :
- NMR and mass spectrometry data for analogs (e.g., compounds in –7) confirm structural integrity. For instance, ¹H NMR shifts for methyl groups in isoxazoles typically appear at δ 2.1–2.5 ppm, while aromatic protons in phenyl-substituted derivatives resonate at δ 7.0–7.5 ppm .
Research Findings and Trends
- Thermal Stability : Bulky substituents (e.g., neopentyl) improve thermal stability but reduce solubility, as observed in aliphatic isoxazole derivatives .
- Industrial Relevance : Commercial availability of analogs (e.g., Kanto Reagents’ 5-methylisoxazole-3-carboxylic acid at ¥2,700/g) highlights their utility in high-value synthesis .
Biological Activity
5-Methyl-3-neopentylisoxazole-4-carboxylic acid (MNICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of MNICA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MNICA features a five-membered isoxazole ring with a carboxylic acid functional group, characterized by the molecular formula and a molecular weight of approximately 197.23 g/mol. The presence of the neopentyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.
The biological activity of MNICA is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways, which could lead to antimicrobial and anticancer effects. Understanding these interactions is crucial for elucidating its pharmacodynamics.
Antimicrobial Properties
MNICA has been investigated for its antimicrobial potential. It shows activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interfere with bacterial cell wall synthesis or function, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Isoxazole derivatives, including MNICA, have shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. MNICA's unique structure may enhance its efficacy against specific cancer types .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of MNICA and similar compounds:
- Antimicrobial Activity : A study demonstrated that MNICA exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Potential : In vitro assays revealed that MNICA induced apoptosis in human cancer cell lines, leading to increased cell death rates compared to untreated controls .
- Structure-Activity Relationship (SAR) : Research into related isoxazole compounds has identified key structural features that enhance biological activity. For instance, variations in substituents on the isoxazole ring significantly affect potency against microbial and cancerous cells .
Comparative Analysis with Related Compounds
To better understand the potential of MNICA, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C_{11}H_{11}N_{1}O_{2} | Contains a phenyl group; known for anticancer properties |
| 5-Methylisoxazole-4-carboxylic acid | C_{6}H_{7}N_{1}O_{2} | Lacks substituents; lower biological activity |
| 5-Methyl-3-(p-tolyl)isoxazole-4-carboxylic acid | C_{12}H_{13}N_{1}O_{2} | Features a para-tolyl group; enhanced lipophilicity |
The comparison highlights how the presence of specific substituents can influence the biological activity of isoxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
